4-Bromo-2-(2-methoxyethoxy)pyrimidine

Description

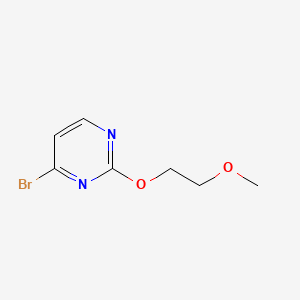

4-Bromo-2-(2-methoxyethoxy)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a 2-methoxyethoxy substituent at the 2-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them electron-deficient and reactive toward nucleophilic or cross-coupling reactions. The bromine atom serves as a leaving group in substitution reactions, while the 2-methoxyethoxy group introduces steric and electronic effects that modulate reactivity and solubility. This compound is widely used as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations .

Properties

Molecular Formula |

C7H9BrN2O2 |

|---|---|

Molecular Weight |

233.06 g/mol |

IUPAC Name |

4-bromo-2-(2-methoxyethoxy)pyrimidine |

InChI |

InChI=1S/C7H9BrN2O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3 |

InChI Key |

SLUGTBIICDZDPT-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=NC=CC(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethoxy)pyrimidine typically involves the bromination of 2-(2-methoxyethoxy)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, or potassium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while a coupling reaction with a phenylboronic acid would produce a phenyl-substituted pyrimidine.

Scientific Research Applications

4-Bromo-2-(2-methoxyethoxy)pyrimidine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Bromo-2-(2-methoxyethoxy)pyrimidine with structurally related brominated aromatic compounds:

| Compound Name | Core Structure | Substituents | Key Electronic Effects |

|---|---|---|---|

| This compound | Pyrimidine | Br (C4), 2-methoxyethoxy (C2) | High electron deficiency due to pyrimidine core; bromine is a good leaving group. |

| 5-Bromo-2-(2-methoxyethoxy)pyridine | Pyridine | Br (C5), 2-methoxyethoxy (C2) | Moderate electron deficiency; pyridine is less electron-deficient than pyrimidine. |

| 4-Bromo-2-(2-methoxyethoxy)toluene | Benzene | Br (C4), 2-methoxyethoxy (C2), CH3 (C1) | Electron-donating methyl group reduces reactivity compared to pyrimidine derivatives. |

| 5-Bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine | Pyrimidine | Br (C5), two 4-methoxybenzyloxy groups | Steric hindrance from bulky substituents reduces reactivity in cross-coupling reactions. |

| 4-Bromo-2-(trifluoromethyl)pyrimidine | Pyrimidine | Br (C4), CF3 (C2) | Strong electron-withdrawing CF3 group enhances bromine’s leaving ability. |

Key Observations :

- Pyrimidine vs. Pyridine/Benzene : Pyrimidine’s dual nitrogen atoms increase electron deficiency, making bromine more reactive in substitution reactions compared to pyridine or benzene derivatives .

- Substituent Effects : The 2-methoxyethoxy group in this compound balances steric bulk and solubility, whereas trifluoromethyl (CF3) or bulky 4-methoxybenzyloxy groups drastically alter reactivity and applications .

Reactivity in Cross-Coupling Reactions

- This compound: Widely used in palladium-catalyzed couplings (e.g., Suzuki with arylboronic acids).

- 4-Bromo-2-(trifluoromethyl)pyrimidine : The CF3 group accelerates oxidative addition due to its electron-withdrawing nature, but may limit substrate compatibility in certain reactions .

- 5-Bromo-2,4-bis[(4-methoxybenzyl)oxy]pyrimidine : Bulky substituents reduce reaction rates in cross-couplings, requiring higher catalyst loadings or elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.